molecular formula C11H18O2 B2796766 3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 138724-52-4

3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2796766
CAS RN: 138724-52-4
M. Wt: 182.263
InChI Key: HNXQYRACZHRLJN-UHFFFAOYSA-N
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Description

“3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C12H12O2 . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .


Synthesis Analysis

The synthesis of similar compounds, such as “bicyclo[1.1.1]pentane-1,3-dicarboxylic acid”, has been reported. The process involves the photochemical addition of propellane to diacetyl, which forms a diketone. This diketone then undergoes a haloform reaction to yield the desired compound .


Molecular Structure Analysis

The molecular structure of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is represented by the formula C12H12O2 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” are not available, the compound is likely to participate in reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The compound “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” has a molecular weight of 188.23 and is a solid at room temperature .

Scientific Research Applications

  • Synthesis and Incorporation into Peptides : A study by Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, which are rigid analogues of γ-aminobutyric acid, and incorporated them into linear and cyclic peptides using solution chemistry and solid-phase techniques (Pätzel et al., 2004).

  • Substituent Effects on Acidity : Research by Wiberg (2002) focused on the acidities of bicyclo[1.1.1]pentane-1-carboxylic acids, finding a linear dependence on C-X bond dipoles and providing insight into the transmission of electronic effects through the bicyclo[1.1.1]pentane ring system (Wiberg, 2002).

  • Homolytic Aromatic Alkylation : Thirumoorthi and Adsool (2016) reported the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing its application in biological studies and emphasizing its potential in contemporary medicinal chemistry (Thirumoorthi & Adsool, 2016).

  • Aminoalkylation for Synthesizing Bicyclo[1.1.1]pentan-1-amines : A study by Hughes et al. (2019) described a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, indicating the method's utility in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).

  • Bridgehead-Bridgehead Interactions : A study by Adcock et al. (1999) explored the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the reactivity and electronic effects within the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).

  • Glutamate Receptor Ligands : Filosa et al. (2009) synthesized a series of bicyclo[1.1.1]pentane-based omega-acidic amino acids and evaluated them as glutamate receptor ligands, highlighting the potential pharmaceutical applications of these compounds (Filosa et al., 2009).

  • Click Chemistry Building Blocks : Kokhan et al. (2017) described the synthesis of bicyclo[1.1.1]pentane-derived azides and terminal alkynes, emphasizing their suitability as substrates for click reactions and their potential in medicinal, combinatorial, and bioconjugate chemistry (Kokhan et al., 2017).

Mechanism of Action

The mechanism of action of “3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid” is not specified in the sources I found .

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation. Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-pentylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-10-6-11(7-10,8-10)9(12)13/h2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXQYRACZHRLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid

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